molecular formula C21H26N2O3 B15138366 Icmt-IN-20

Icmt-IN-20

Cat. No.: B15138366
M. Wt: 354.4 g/mol
InChI Key: MRNIYWPXONCHFK-UHFFFAOYSA-N
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Description

Icmt-IN-20: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins such as Ras. This compound has shown significant potential in scientific research, particularly in the field of cancer treatment, due to its ability to inhibit the activity of ICMT with an IC50 value of 0.682 micromolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-20 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the methylation of tetrahydropyranyl intermediates under controlled conditions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of intermediates, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: Icmt-IN-20 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as methylating agents, organic solvents, and catalysts. The reaction conditions are carefully controlled to ensure the selective methylation of the tetrahydropyranyl intermediates .

Major Products: The major product of the synthesis is this compound itself, which is obtained in a purified form after the reaction. The purity and yield of the product are critical for its effectiveness as an ICMT inhibitor .

Mechanism of Action

Icmt-IN-20 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins such as Ras. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, thereby disrupting cell signaling pathways that are essential for cancer cell growth and survival .

Comparison with Similar Compounds

    Cysmethynil: Another ICMT inhibitor that has been studied extensively.

    Indole-based ICMT Inhibitors: These compounds have been developed through high-throughput screening and optimization processes.

Uniqueness of Icmt-IN-20: this compound stands out due to its high potency (IC50 = 0.682 micromolar) and its specific inhibition of ICMT. Its chemical structure allows for effective inhibition of the enzyme, making it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-nitroaniline

InChI

InChI=1S/C21H26N2O3/c1-20(2)16-21(13-15-26-20,17-6-4-3-5-7-17)12-14-22-18-8-10-19(11-9-18)23(24)25/h3-11,22H,12-16H2,1-2H3

InChI Key

MRNIYWPXONCHFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C

Origin of Product

United States

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